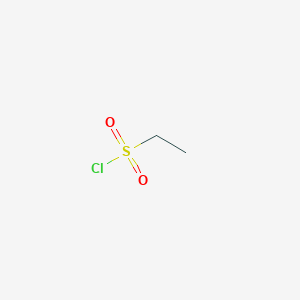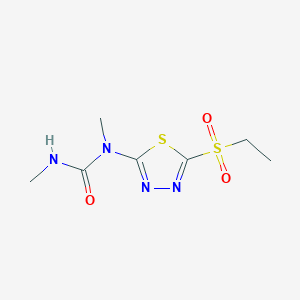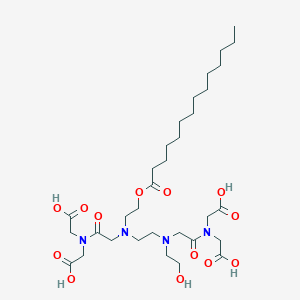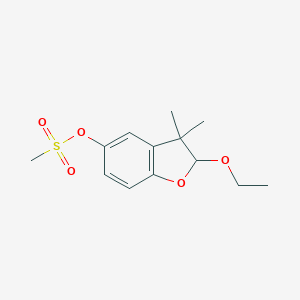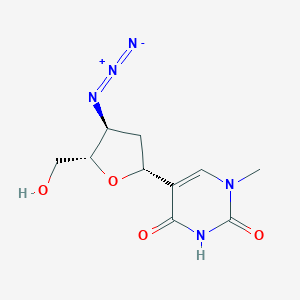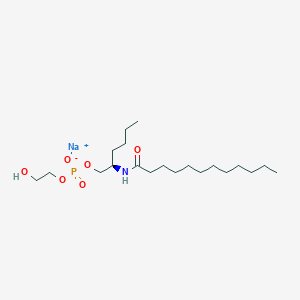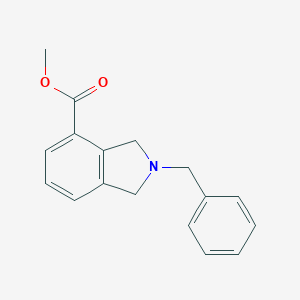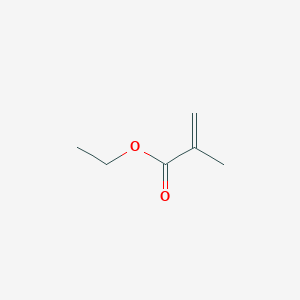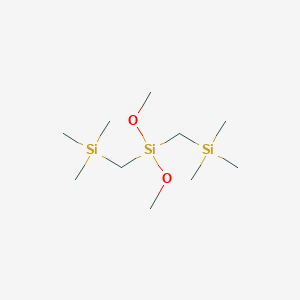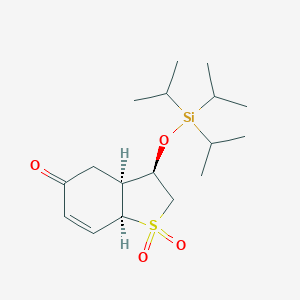
3-Triisopropylsiloxy-2,3,3a,7a-tetrahydrobenzo(b)thiophen-5(4H)-one 1,1-dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Triisopropylsiloxy-2,3,3a,7a-tetrahydrobenzo(b)thiophen-5(4H)-one 1,1-dioxide is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research.
Wirkmechanismus
The mechanism of action of 3-Triisopropylsiloxy-2,3,3a,7a-tetrahydrobenzo(b)thiophen-5(4H)-one 1,1-dioxide is not fully understood. However, it has been suggested that it may work by inhibiting the activity of certain enzymes or proteins that are involved in disease processes.
Biochemische Und Physiologische Effekte
3-Triisopropylsiloxy-2,3,3a,7a-tetrahydrobenzo(b)thiophen-5(4H)-one 1,1-dioxide has been found to have a range of biochemical and physiological effects. It has been shown to reduce inflammation, inhibit the growth of cancer cells, and improve cognitive function in animal models. Additionally, it has been found to have a neuroprotective effect, which may make it useful in the treatment of neurodegenerative disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-Triisopropylsiloxy-2,3,3a,7a-tetrahydrobenzo(b)thiophen-5(4H)-one 1,1-dioxide in lab experiments is its potential to provide insights into the mechanisms of various diseases and disorders. Additionally, it has been found to be relatively easy to synthesize, which makes it a cost-effective option for researchers. However, one limitation of using this compound is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in different experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on 3-Triisopropylsiloxy-2,3,3a,7a-tetrahydrobenzo(b)thiophen-5(4H)-one 1,1-dioxide. One area of interest is the development of more efficient synthesis methods that can produce larger quantities of the compound. Additionally, further research is needed to fully elucidate its mechanism of action and to investigate its potential applications in the treatment of various diseases and disorders. Finally, studies focusing on the safety and toxicity of this compound are also needed to ensure that it can be used safely in scientific research.
Synthesemethoden
The synthesis of 3-Triisopropylsiloxy-2,3,3a,7a-tetrahydrobenzo(b)thiophen-5(4H)-one 1,1-dioxide involves the reaction of 2,3,3a,7a-tetrahydrobenzo(b)thiophene-5(4H)-one with triisopropylsilyl chloride in the presence of a base such as potassium carbonate. The resulting product is then oxidized with m-chloroperbenzoic acid to obtain the desired compound.
Wissenschaftliche Forschungsanwendungen
3-Triisopropylsiloxy-2,3,3a,7a-tetrahydrobenzo(b)thiophen-5(4H)-one 1,1-dioxide has been found to have potential applications in scientific research, particularly in the field of medicinal chemistry. It has been shown to exhibit anti-cancer, anti-inflammatory, and anti-viral properties. Additionally, it has been investigated as a potential treatment for Parkinson's disease, Alzheimer's disease, and other neurodegenerative disorders.
Eigenschaften
CAS-Nummer |
127486-98-0 |
|---|---|
Produktname |
3-Triisopropylsiloxy-2,3,3a,7a-tetrahydrobenzo(b)thiophen-5(4H)-one 1,1-dioxide |
Molekularformel |
C17H30O4SSi |
Molekulargewicht |
358.6 g/mol |
IUPAC-Name |
(3R,3aS,7aS)-1,1-dioxo-3-tri(propan-2-yl)silyloxy-3,3a,4,7a-tetrahydro-2H-1-benzothiophen-5-one |
InChI |
InChI=1S/C17H30O4SSi/c1-11(2)23(12(3)4,13(5)6)21-16-10-22(19,20)17-8-7-14(18)9-15(16)17/h7-8,11-13,15-17H,9-10H2,1-6H3/t15-,16-,17-/m0/s1 |
InChI-Schlüssel |
SRBPDRXRCOFPFO-ULQDDVLXSA-N |
Isomerische SMILES |
CC(C)[Si](C(C)C)(C(C)C)O[C@H]1CS(=O)(=O)[C@@H]2[C@H]1CC(=O)C=C2 |
SMILES |
CC(C)[Si](C(C)C)(C(C)C)OC1CS(=O)(=O)C2C1CC(=O)C=C2 |
Kanonische SMILES |
CC(C)[Si](C(C)C)(C(C)C)OC1CS(=O)(=O)C2C1CC(=O)C=C2 |
Synonyme |
3-triisopropylsiloxy-2,3,3a,7a-tetrahydrobenzo(b)thiophen-5(4H)-one 1,1-dioxide 3-TSTBTD |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



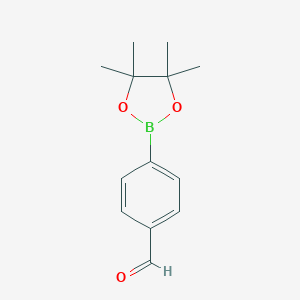
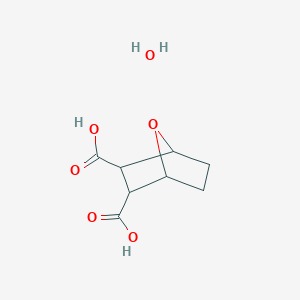
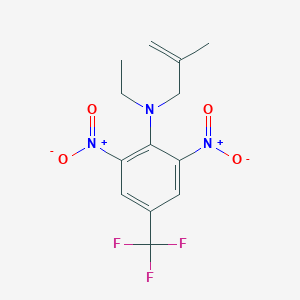
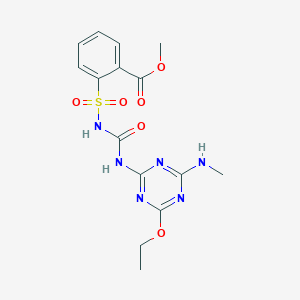
![tert-butyl N-(2-methyl-3-azabicyclo[3.1.0]hexan-6-yl)carbamate](/img/structure/B166124.png)
